2-Bromo-3,6-dichlorobenzyl alcohol
Overview
Description
2-Bromo-3,6-dichlorobenzyl alcohol is a chemical compound with the molecular formula C7H5BrCl2O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol typically involves the bromination and chlorination of benzyl alcohol derivatives. One common method includes the bromination of 3,6-dichlorobenzyl alcohol using bromine in the presence of a catalyst. The reaction conditions often involve maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,6-dichlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to simpler alcohols or hydrocarbons.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Bromo-3,6-dichlorobenzaldehyde or 2-Bromo-3,6-dichlorobenzoic acid.
Reduction: Formation of 2-Bromo-3,6-dichlorotoluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-Bromo-3,6-dichlorobenzyl alcohol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-dichlorobenzyl alcohol involves its interaction with molecular targets in biological systems. It is believed to exert its effects through the denaturation of proteins and disruption of cellular membranes. The bromine and chlorine atoms enhance its reactivity, allowing it to interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl alcohol: Similar structure but lacks the bromine atom.
2-Bromo-4,6-dichlorobenzyl alcohol: Similar structure with different substitution pattern.
3,5-Dibromo-4-chlorobenzyl alcohol: Contains two bromine atoms and one chlorine atom.
Uniqueness
2-Bromo-3,6-dichlorobenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-bromo-3,6-dichlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFXQJZQBUOOHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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